molecular formula C13H11ClN2O B8791774 9-amino-6-chloro-3,4-dihydroacridin-1(2H)-one

9-amino-6-chloro-3,4-dihydroacridin-1(2H)-one

Cat. No. B8791774
M. Wt: 246.69 g/mol
InChI Key: YTFJCNVHRDEWJN-UHFFFAOYSA-N
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Patent
US04754050

Procedure details

In 200 ml of tetrahydrofuran were combined 5.00 g of 4-chloro-2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride, 4.88 g (2 eq) milled anhydrous K2CO3, and 0.36 g (0.1 eq) of CuBr.(CH3)2S used as a catalyst. The mechanically stirred mixture was refluxed overnight. It was then evaporated to a residue and extracted with several portions of MeOH. The MeOH extract was evaporated and the residue was chromatographed on silica gel and then the purified product was recrystallized from EtOAc to yield 2.07 g (47%) of a solid, melting point 285°-287° C.
Name
4-chloro-2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Yield
47%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([NH:11][C:12]2[CH2:17][CH2:16][CH2:15][C:14](=[O:18])[CH:13]=2)[CH:4]=1.C([O-])([O-])=O.[K+].[K+]>O1CCCC1.S(C)C>[NH2:8][C:7]1[C:6]2[C:5]([N:11]=[C:12]3[C:13]=1[C:14](=[O:18])[CH2:15][CH2:16][CH2:17]3)=[CH:4][C:3]([Cl:2])=[CH:10][CH:9]=2 |f:0.1,2.3.4|

Inputs

Step One
Name
4-chloro-2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.ClC1=CC(=C(C#N)C=C1)NC1=CC(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
CuBr
Quantity
0.36 g
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mechanically stirred mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
It was then evaporated to a residue
EXTRACTION
Type
EXTRACTION
Details
extracted with several portions of MeOH
EXTRACTION
Type
EXTRACTION
Details
The MeOH extract
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
the purified product was recrystallized from EtOAc

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=CC=C(C=C2N=C2CCCC(C12)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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